molecular formula C13H9ClN2O B195747 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One CAS No. 50892-62-1

8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One

Cat. No. B195747
CAS RN: 50892-62-1
M. Wt: 244.67 g/mol
InChI Key: YVWNDABPZGGQFE-UHFFFAOYSA-N
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Description

8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One is a useful intermediate for the preparation of pharmaceutical actives and fine chemicals . Its molecular formula is C13H9ClN2O .


Synthesis Analysis

Starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo [b,e] [1,4]diazepin -11- one derivatives with a differently high activity on ulcers were prepared . A series of thirteen 5H-dibenzo [b,e] [1,4]diazepin-11 (10H)-one structural derivatives has been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines .


Molecular Structure Analysis

The molecular weight of 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One is 244.67 g/mol . The InChI is 1S/C13H9ClN2O/c14-8-5-6-11-12 (7-8)16-13 (17)9-3-1-2-4-10 (9)15-11/h1-7,15H, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One include a molecular weight of 244.67 g/mol and a molecular formula of C13H9ClN2O . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Relationships : A study by Hasvold et al. (2008) investigated the synthesis and structure-activity relationships of Chk1 inhibitors based on a 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one core, highlighting the importance of specific substitutions on the core structure for enhanced potency (Hasvold et al., 2008).
  • Efficient Synthesis Methods : Bunce and Schammerhorn (2006) described efficient syntheses of dibenzo[b,f][1,4]oxazepin-11(10H)-one and related structures, using tandem reduction-lactamization sequences (Bunce & Schammerhorn, 2006).

Biological Activity and Applications

  • Potential CNS Acting Agents : Capuano et al. (2007) designed a series of derivatives of 8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-one as potential antipsychotic agents for treating schizophrenia, showing modest affinity for dopamine D4 and serotonin 5-HT2A receptors (Capuano et al., 2007).
  • Cancer Therapeutics : Kumar et al. (2016) synthesized and evaluated dibenzo[b,e][1,4]diazepin-11-one derivatives for anti-proliferative activity against human cancer cell lines. One compound, in particular, exhibited potent tumor growth inhibition (Kumar et al., 2016).

Chemical Properties and Reactions

  • Luminescence and Redox Properties : Tolpygin et al. (2012) synthesized a series of dibenzo[b,e][1,4]diazepin-1-ones, investigating their luminescence, complex formation, and redox properties. They found one derivative to be an effective and selective fluorescent chemosensor for Cd2+ cations (Tolpygin et al., 2012).

Novel Chemical Reactions

  • Tandem Oxidative Conversion : Laha et al. (2014) developed a novel tandem oxidative conversion of dibenzo[b,e][1,4]diazepines to phenazines, highlighting a unique method for chemical transformation under transition-metal-free conditions (Laha et al., 2014).

properties

IUPAC Name

3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWNDABPZGGQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394689
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One

CAS RN

50892-62-1
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
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Record name 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE
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Synthesis routes and methods I

Procedure details

A solution of 2-[(2-amino-4-chlorophenyl)amino]benzoic acid (11.8 g, 45 mmol) in xylene (150 mL) was heated to reflux in a Dean-Stark apparatus. The reaction mixture was stirred at reflux temperature for 31 h. After removal of the xylene in vacuo, the title compound was obtained. There was still starting material present. Therefore the product was dissolved in xylene (150 mL) again and stirring was continued overnight at reflux temperature in a Dean-Stark apparatus. After removal of the xylene under reduced pressure the title compound (12.4 g, 50.6 mmol) was obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-(2-amino-4-chlorophenylamino)benzoic acid (2.00 g, 7.63 mmol) was mixed with diphenyl ether (5 mL). The reaction mixture was stirred at 175° C. for 2 hours. The mixture was cooled down to room temperature and put directly to the column eluting with 10% to 50% ethyl acetate in hexanes to afford the title compound 9 (1.42 g, 76%) as a purple solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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